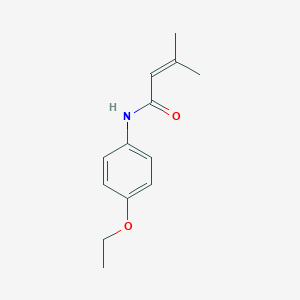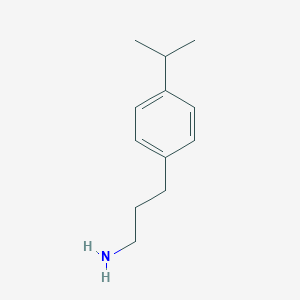![molecular formula C10H8N2O2 B065444 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione CAS No. 183802-11-1](/img/structure/B65444.png)
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione, also known as PDQ, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PDQ is a bicyclic molecule that contains a pyrrole and quinoxaline ring system. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species and inflammatory cytokines. In addition, this compound has been found to increase the activity of antioxidant enzymes and decrease the activity of pro-inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has a low solubility in water, which may limit its application in aqueous environments. This compound is also sensitive to light and may decompose under prolonged exposure to light.
Direcciones Futuras
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione research has several future directions. One direction is to explore the structure-activity relationship of this compound and its analogs. Another direction is to investigate the potential applications of this compound in combination therapy with other anticancer drugs. This compound may also have potential applications in the treatment of viral and bacterial infections. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Métodos De Síntesis
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione can be synthesized through several methods, including the condensation of o-phenylenediamine with ethyl acetoacetate, followed by cyclization and oxidation. Another method involves the reaction of 2,3-diaminophenazine with ethyl acetoacetate, followed by cyclization and oxidation. This compound can also be synthesized through a one-pot reaction of o-phenylenediamine with ethyl acetoacetate and ammonium acetate, followed by cyclization and oxidation. The yields of this compound from these methods range from 30% to 60%.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Propiedades
| 183802-11-1 | |
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,10-dione |
InChI |
InChI=1S/C10H8N2O2/c13-8-5-12-9(14)4-6-2-1-3-7(11-8)10(6)12/h1-3H,4-5H2,(H,11,13) |
Clave InChI |
QWRRDSYQRGYEIJ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC=C2)NC(=O)CN3C1=O |
SMILES canónico |
C1C2=C3C(=CC=C2)NC(=O)CN3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


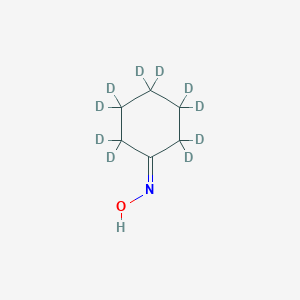
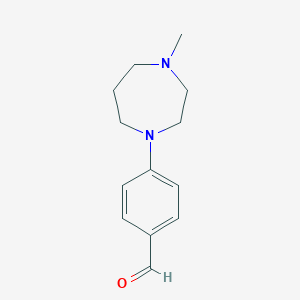
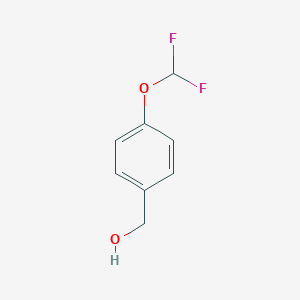
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
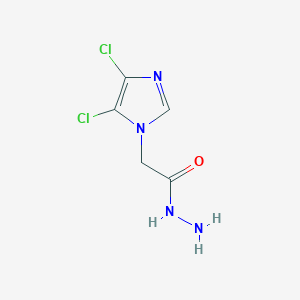
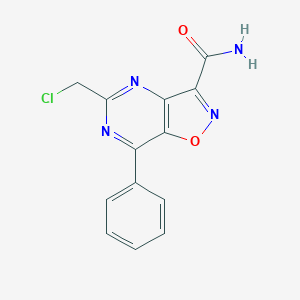
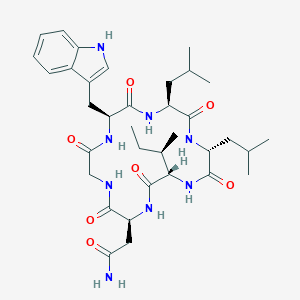
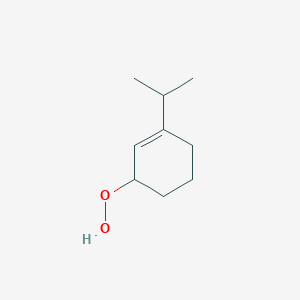
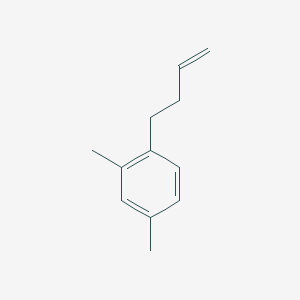

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

